Acute Toxicity: Phenylgermatrane vs. p-Bromophenylgermatrane — Halogenation Reduces Lethality
Phenylgermatrane exhibits an acute intraperitoneal LD50 of 35.5 mg/kg in mice. Introduction of bromine at the para-position of the phenyl ring (p-bromophenylgermatrane) raises the LD50 to 65 mg/kg, representing a 1.83-fold reduction in acute toxicity upon halogenation [1]. This demonstrates that the unsubstituted phenylgermatrane carries a distinctly higher acute toxicity burden that must be accounted for in applications where therapeutic index or safety margin is the discriminating factor.
| Evidence Dimension | Acute toxicity (LD50, intraperitoneal, mice) |
|---|---|
| Target Compound Data | LD50 = 35.5 mg/kg |
| Comparator Or Baseline | p-Bromophenylgermatrane: LD50 = 65 mg/kg |
| Quantified Difference | 1.83-fold lower LD50 for phenylgermatrane (higher acute toxicity) relative to p-bromo analog |
| Conditions | Intraperitoneal administration in mice; acute toxicity model |
Why This Matters
Procurement decisions involving in vivo studies require precise toxicity calibration; substituting p-bromophenylgermatrane for phenylgermatrane without adjusting dose could result in ineffective exposure levels.
- [1] Lukevics, E.; Ignatovich, L.; Shul'ga, T.; Belyakov, S. Synthesis, molecular structure and biological activity of bromobenzylgermatranes. Main Group Met. Chem. 2002, 25 (5), 325–332. View Source
